![molecular formula C14H18I2O B14217471 {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene CAS No. 823180-03-6](/img/structure/B14217471.png)
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is an organic compound characterized by the presence of iodine atoms, a benzene ring, and a dimethylpent-4-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene typically involves multiple steps, starting with the preparation of the 5,5-diiodo-3,3-dimethylpent-4-en-1-yl precursor. This precursor can be synthesized through halogenation reactions, where iodine is introduced to the dimethylpent-4-en-1-yl group under controlled conditions. The final step involves the reaction of this precursor with benzyl alcohol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to alter the oxidation state of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is used as a precursor for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in the development of new pharmaceuticals. Researchers are exploring its use as a building block for drug design, particularly in the synthesis of molecules with antimicrobial or anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and medical research.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodobenzene: A simpler compound with a single iodine atom attached to a benzene ring.
Benzyl iodide: Contains an iodine atom attached to a benzyl group.
Diiodobenzene: A compound with two iodine atoms attached to a benzene ring.
Uniqueness
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is unique due to its combination of a benzene ring, a dimethylpent-4-en-1-yl group, and two iodine atoms. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
823180-03-6 |
|---|---|
Molekularformel |
C14H18I2O |
Molekulargewicht |
456.10 g/mol |
IUPAC-Name |
(5,5-diiodo-3,3-dimethylpent-4-enoxy)methylbenzene |
InChI |
InChI=1S/C14H18I2O/c1-14(2,10-13(15)16)8-9-17-11-12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3 |
InChI-Schlüssel |
FVPPYYRITFFCER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCOCC1=CC=CC=C1)C=C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
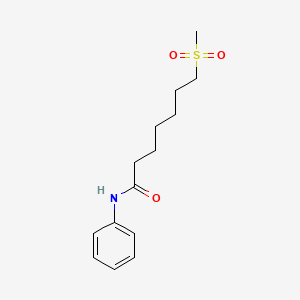
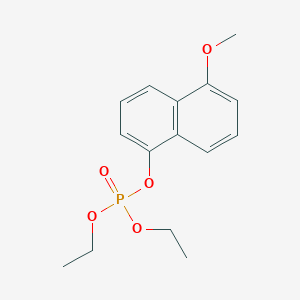

![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
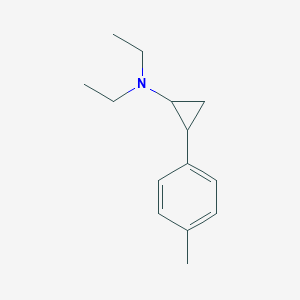
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
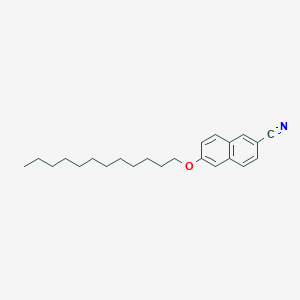
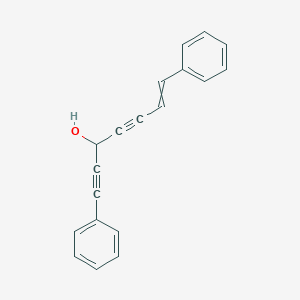
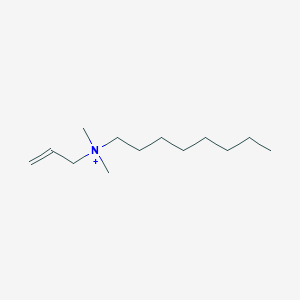
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
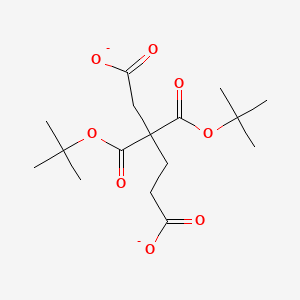
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
